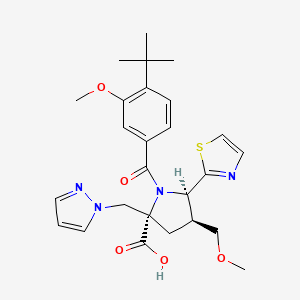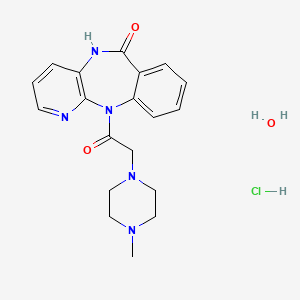![molecular formula C19H37N3O6 B15073511 (2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efpeglenatide is a long-acting glucagon-like peptide-1 receptor agonist developed to improve glycemic control in individuals with type 2 diabetes. It is also being investigated for its potential to reduce body weight and cardiovascular risks in patients with obesity or overweight with comorbidities .
Métodos De Preparación
Efpeglenatide is synthesized by modifying a single amino acid in the exendin analog and coupling it to a fragment crystallizable (Fc) fragment of the human immunoglobulin G molecule. This modification allows for slow clearance and permits once-weekly dosing . The industrial production methods involve recombinant DNA technology and protein engineering to achieve the desired modifications and conjugation .
Análisis De Reacciones Químicas
Efpeglenatide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at lysine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Aplicaciones Científicas De Investigación
Efpeglenatide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide modifications and conjugation techniques.
Biology: Researchers use efpeglenatide to study the effects of glucagon-like peptide-1 receptor agonists on cellular signaling pathways.
Medicine: Efpeglenatide is being investigated for its potential to improve glycemic control, reduce body weight, and lower cardiovascular risks in patients with type 2 diabetes and obesity
Mecanismo De Acción
Efpeglenatide exerts its effects by binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells, inhibit glucagon release, and slow gastric emptying. These actions collectively improve glycemic control and promote weight loss .
Comparación Con Compuestos Similares
Efpeglenatide is compared with other glucagon-like peptide-1 receptor agonists such as liraglutide, semaglutide, and dulaglutide. While all these compounds share a similar mechanism of action, efpeglenatide is unique due to its longer half-life, allowing for once-weekly dosing. Additionally, efpeglenatide has shown superior efficacy in reducing body weight and improving glycemic control compared to some of its counterparts .
Propiedades
Fórmula molecular |
C19H37N3O6 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H37N3O6/c20-16(18(23)24)6-1-2-8-21-9-4-12-27-14-15-28-13-5-11-22-10-3-7-17(22)19(25)26/h16-17,21H,1-15,20H2,(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Clave InChI |
OJQLGILETRTDGQ-IRXDYDNUSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCCOCCOCCCNCCCC[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)CCCOCCOCCCNCCCCC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



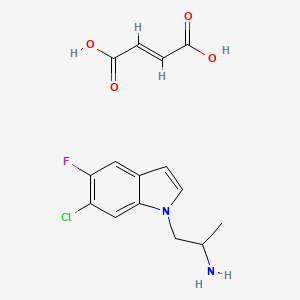
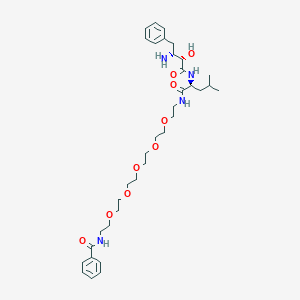
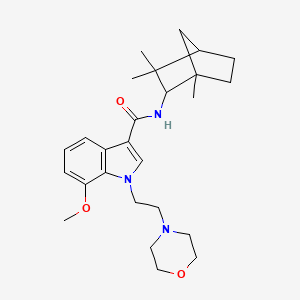
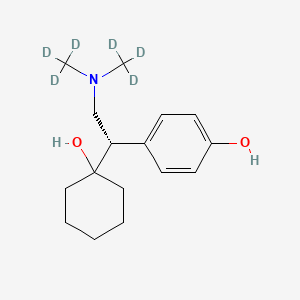
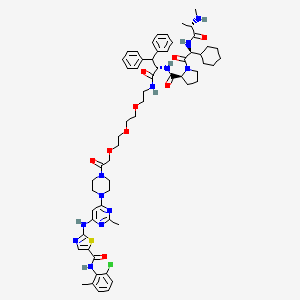
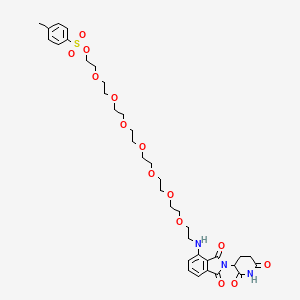
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
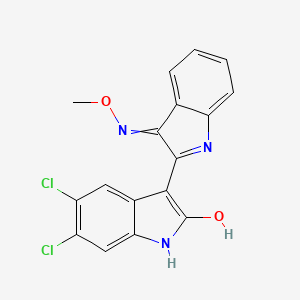
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
